Discovery and Synthesis of 2-Phenylpyrido[2,3-d]pyrimidin-4(3H)-one Derivatives: A Guide for Medicinal Chemists
Discovery and Synthesis of 2-Phenylpyrido[2,3-d]pyrimidin-4(3H)-one Derivatives: A Guide for Medicinal Chemists
An In-Depth Technical Guide
Abstract
The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged heterocyclic system due to its wide spectrum of biological activities. These compounds have demonstrated significant potential in therapeutic areas such as oncology and infectious diseases.[1][2] This guide provides a comprehensive technical overview of a specific, highly promising subclass: the 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one derivatives. We will explore efficient synthetic methodologies, delve into their diverse pharmacological applications, and analyze critical structure-activity relationships (SAR) that drive their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to accelerate research and development in this area.
Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Core
The fusion of pyrimidine and pyridine rings creates the pyridopyrimidine scaffold, a heterocyclic system that is structurally analogous to purines. This similarity allows it to interact with a multitude of biological targets, often by mimicking endogenous ligands. The therapeutic relevance of this scaffold is exemplified by approved drugs like Palbociclib (Ibrance®), a cyclin-dependent kinase (CDK) inhibitor used in the treatment of breast cancer.[3][4]
Derivatives of the pyrido[2,3-d]pyrimidine core have been reported to possess a remarkable array of biological activities, including:
-
Kinase Inhibition: A primary area of focus, with compounds targeting tyrosine kinases (FGFr, PDGFr, c-Src), checkpoint kinases (Wee1), and others like PIM-1 and eEF-2K.[5][6][7][8][9]
-
Anticancer and Cytotoxic Effects: Many derivatives exhibit potent activity against various cancer cell lines, often through the induction of apoptosis.[2][5]
-
Anti-inflammatory Properties: Inhibition of enzymes like cyclooxygenase-2 (COX-2) has been demonstrated.[10]
-
Antimicrobial Activity: The scaffold has shown promise in developing new agents against bacterial and fungal pathogens.[11]
The 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one moiety, in particular, has emerged as a key pharmacophore. The phenyl group at the C-2 position provides a critical vector for synthetic modification, allowing chemists to fine-tune the steric and electronic properties of the molecule to optimize target engagement and pharmacokinetic profiles. This guide will illuminate the pathways to synthesize these valuable compounds and the chemical logic that underpins their biological function.
Synthetic Methodologies: Constructing the Core Scaffold
The construction of the pyrido[2,3-d]pyrimidine ring system is typically achieved by building the pyridine ring onto a pre-existing, appropriately substituted pyrimidine precursor.[12][13] One of the most efficient and versatile approaches is the one-pot, three-component reaction, which offers high atom economy and procedural simplicity.
One-Pot Three-Component Synthesis
This method involves the reaction of an aminopyrimidine, an aromatic aldehyde, and a source of active methylene, such as malononitrile. The reaction proceeds through a domino Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and tautomerization to yield the final pyridopyrimidine product.[14] The use of microwave irradiation or catalysts like diammonium hydrogen phosphate (DAHP) in aqueous media can significantly enhance reaction rates and yields, aligning with the principles of green chemistry.[14]
Below is a diagram illustrating the general workflow for this highly efficient synthetic strategy.
Caption: General workflow for one-pot synthesis.
Detailed Experimental Protocol: Synthesis of 5-Amino-7-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-4-one
This protocol is adapted from established three-component reaction methodologies.[14] The rationale for choosing an aqueous medium and a catalyst like DAHP is to provide an environmentally benign and cost-effective procedure that often simplifies product work-up.
Materials:
-
6-Amino-1,3-dimethyluracil
-
4-Chlorobenzaldehyde
-
Malononitrile
-
Diammonium hydrogen phosphate (DAHP)
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 6-amino-1,3-dimethyluracil (10 mmol), 4-chlorobenzaldehyde (10 mmol), malononitrile (12 mmol), and DAHP (1 mmol, 10 mol%).
-
Solvent Addition: Add 30 mL of deionized water to the flask. The use of water as a solvent is not only environmentally friendly but also leverages the hydrophobic effect to promote the assembly of reactants.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) (e.g., with a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After the reaction is complete, cool the flask to room temperature. The solid product will precipitate out of the aqueous solution.
-
Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the resulting solid in a vacuum oven. The final product can be further purified by recrystallization from a suitable solvent like ethanol if necessary. Characterize the compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Biological Activities and Therapeutic Applications
The 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a versatile template for designing inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.
Kinase Inhibition
Screening of compound libraries has identified this scaffold as a potent, ATP-competitive inhibitor of multiple tyrosine kinases.[6][15] For instance, derivatives have shown significant inhibitory activity against:
-
Fibroblast Growth Factor Receptor (FGFr)
-
Platelet-Derived Growth Factor Receptor (PDGFr)
-
Epidermal Growth Factor Receptor (EGFr)
-
Proto-oncogene tyrosine-protein kinase (c-Src)
The mechanism involves the heterocyclic core acting as a hinge-binder within the ATP-binding pocket of the kinase, while the 2-phenyl group and other substituents explore adjacent hydrophobic pockets, conferring both potency and selectivity.
Caption: Mechanism of action as a tyrosine kinase inhibitor.
Other Therapeutic Applications
Beyond kinase inhibition, these compounds have shown promise as anti-inflammatory agents by inhibiting COX-2, with some derivatives demonstrating potency comparable to indomethacin but with potentially greater gastric safety.[10] Additionally, various analogs have been synthesized and evaluated for their antimicrobial and platelet aggregation inhibitory activities.[13][16]
Structure-Activity Relationship (SAR) Studies
Systematic modification of the 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one core has yielded crucial insights into the structural requirements for potent and selective biological activity.
The initial lead compound, 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea, was identified as a broadly active tyrosine kinase inhibitor.[6][15] Subsequent SAR studies focused on modifying different positions of the scaffold to enhance potency and selectivity.
Key SAR Insights:
-
C6-Phenyl Substitution: The substituents on the phenyl ring at the C-6 position are critical for selectivity. For example, replacing the 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group transformed a broad-spectrum inhibitor into a highly selective inhibitor of FGFr, with an IC₅₀ of 0.060 µM against FGFr while being largely inactive against PDGFr, EGFr, and c-Src (IC₅₀ > 50 µM).[6][15]
-
C2-Amino Side Chain: Introduction of solubilizing groups at the 2-position, such as a [4-(diethylamino)butyl]amino side chain, can significantly enhance both potency and bioavailability.[6][15]
-
N8-Alkylation: The activity of some derivatives was found to be four-fold better when an ethyl group was present at the N8 position compared to a methyl group, highlighting the sensitivity of the scaffold to small alkyl modifications.[4]
The following table summarizes key SAR data for this class of compounds as tyrosine kinase inhibitors.
| Compound ID | C2-Substituent | C6-Substituent | N8-Substituent | Target Kinase | IC₅₀ (µM) | Reference |
| 4b | -NH₂ (as urea) | 2,6-Dichlorophenyl | H (as urea) | PDGFr | 1.11 | [6][15] |
| FGFr | 0.13 | [6][15] | ||||
| EGFr | 0.45 | [6][15] | ||||
| c-Src | 0.22 | [6][15] | ||||
| 4e | -NH₂ (as urea) | 3,5-Dimethoxyphenyl | H (as urea) | FGFr | 0.060 | [6][15] |
| PDGFr, EGFr, c-Src | >50 | [6][15] | ||||
| 6c | -NH(CH₂)₄N(Et)₂ | 2,6-Dichlorophenyl | H (as urea) | PDGFr | <0.3 (cell) | [6][15] |
| Generic | 2-Anilino | Phenyl | H | Wee1 | Variable | [7] |
| Generic | 2-Anilino | Phenyl | H | c-Src | 10-100x > Wee1 | [7] |
Conclusion and Future Directions
The 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one scaffold represents a highly validated and synthetically accessible platform for the development of novel therapeutics. Its proven success as a kinase inhibitor core, coupled with its demonstrated potential in anti-inflammatory and antimicrobial applications, ensures its continued relevance in drug discovery.
Future research should focus on several key areas:
-
Expansion of Chemical Diversity: Utilizing modern synthetic methods, such as cross-coupling reactions, to explore novel substitutions at previously under-explored positions of the core.[17]
-
Optimization of ADME Properties: Fine-tuning lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, thereby enhancing their potential as clinical candidates.
-
Exploration of New Biological Targets: Screening optimized libraries against a broader range of biological targets to uncover novel therapeutic applications for this versatile scaffold.
By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to design and synthesize the next generation of 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one derivatives with enhanced potency, selectivity, and therapeutic potential.
References
- Wei, X., Fan, D., Dong, H., Li, M., Lv, Q., Zheng, P., & Wang, L. (2025). Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold. Current Pharmaceutical Design, 31(19), 1521-1536.
- Wei, X., Fan, D., Dong, H., et al. (2025). Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold. Current Pharmaceutical Design.
- Abdel-Aziem, A., El-Gendy, M. S., & Abdelhamid, A. O. (2012).
- Unknown Authors. (n.d.).
- Various Authors. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances.
- Hamby, J. M., et al. (n.d.). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed.
- Hamby, J. M., et al. (n.d.). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.
- Various Authors. (n.d.).
- Unknown Authors. (n.d.). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Organic and Pharmaceutical Chemistry.
- Various Authors. (2022).
- Palmer, B. D., et al. (n.d.). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. ChEMBL - EMBL-EBI.
- Various Authors. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. MDPI.
- Various Authors. (2014).
- Various Authors. (n.d.). 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure−Activity Relationships Against Selected Tyrosine Kinases and in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry.
- Various Authors. (n.d.). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines.
- Various Authors. (1995). Pyrido[2,3-d]pyrimidin-4(3H)
- Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Document: Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase We... - ChEMBL [ebi.ac.uk]
- 8. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives and 1,2,3,4-tetrahydro- pyrido[2,3-d]pyrimidine derivatives: synthesis and in vitro study of their activity against platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
